4-Fluoroaniline hydrobromide
Description
Properties
IUPAC Name |
4-fluoroaniline;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXSFFZUFGPRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85734-18-5 | |
| Record name | 4-Fluoroaniline Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoroaniline hydrobromide can be synthesized through the following steps:
Hydrogenation of 4-Nitrofluorobenzene: The initial step involves the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline.
Formation of Hydrobromide Salt: The 4-fluoroaniline is then reacted with hydrobromic acid (HBr) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale hydrogenation reactors for the reduction of 4-nitrofluorobenzene.
- Continuous flow systems for the reaction with hydrobromic acid to ensure consistent quality and yield.
Chemical Reactions Analysis
Electrophilic Bromination
4-Fluoroaniline hydrobromide undergoes regioselective bromination under mild conditions. In methylene chloride with bromine and quaternary ammonium bromide (e.g., tetrabutylammonium bromide), bromination occurs preferentially at the para position relative to the amine group, yielding 4-bromo-2-fluoroaniline hydrobromide .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Br₂, MeCl₂, quaternary ammonium bromide, 20°C | 4-Bromo-2-fluoroaniline hydrobromide | 94% |
Mechanistic studies suggest the reaction proceeds via electrophilic aromatic substitution , with the ammonium bromide acting as a phase-transfer catalyst. The hydrobromide salt enhances solubility and stabilizes intermediates .
Hydrogenation and Reduction
The compound serves as a precursor in catalytic hydrogenation. For example, hydrogenation of its nitro analog (4-nitrofluorobenzene) over Pd-C produces 4-fluoroaniline, which is subsequently converted to the hydrobromide salt .
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Nitrofluorobenzene | Pd-C | H₂, MeOH, 25°C | 4-Fluoroaniline | 85–92% |
The hydrobromide form is often isolated to improve stability and facilitate purification.
Oxidation and Hydroxylation
In biological systems, this compound undergoes cytochrome P450-mediated oxidation , producing metabolites like 5-fluoro-2-aminophenol and fluoride ions. In vitro studies show regioselective hydroxylation at the C2 and C6 positions , influenced by electron density distribution .
| Enzyme System | Major Metabolites | Pathway |
|---|---|---|
| Rat liver microsomes | 5-Fluoro-2-aminophenol, F⁻ | Oxidative dehalogenation |
Coupling Reactions
This compound participates in Chan-Lam coupling and Friedel-Crafts alkylation due to its aromatic amine functionality. For instance, coupling with benzyl chloride in the presence of K₂CO₃ yields N-benzyl-4-fluoroaniline derivatives , precursors to bioactive molecules .
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Chan-Lam Coupling | Cu(OAc)₂, benzyl chloride, DMF | N-Benzyl-4-fluoroaniline | Antihyperlipidemic agents |
Salt Formation and Acid-Base Reactions
The hydrobromide salt dissociates in aqueous solutions, releasing HBr and regenerating the free base (4-fluoroaniline). Neutralization with alkali (e.g., NaOH) produces the free amine, which is prone to diazotization and subsequent Sandmeyer reactions .
| Reaction | Conditions | Outcome |
|---|---|---|
| Neutralization | NaOH (aq) | 4-Fluoroaniline + NaBr |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 200°C , releasing HBr and forming polymeric residues. Controlled pyrolysis at 300°C yields fluorinated biphenyl derivatives via radical coupling .
Scientific Research Applications
4-Fluoroaniline hydrobromide is used in various scientific research applications:
Biology: Used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Precursor in the synthesis of drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-fluoroaniline hydrobromide involves its interaction with biological molecules through its aniline group. The compound can act as a nucleophile, participating in various biochemical reactions. The fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Physicochemical Properties
Proton Affinity and Gas-Phase Basicity
4-Fluoroaniline exhibits higher proton affinity and gas-phase basicity compared to 4-nitroaniline. Mass spectrometry (MS²) studies reveal that protonated 4-fluoroaniline (m/z 112) dominates over protonated 4-nitroaniline (m/z 139) in abundance ratios, indicating stronger stabilization of the protonated form due to electron-donating fluorine substituents. This contrasts with 4-nitroaniline, where the electron-withdrawing nitro group reduces basicity .
Table 1: Proton Affinity Comparison
| Compound | Proton Affinity (Relative) | Key Substituent Effect |
|---|---|---|
| 4-Fluoroaniline | Higher | Electron-donating (-F) |
| 4-Nitroaniline | Lower | Electron-withdrawing (-NO₂) |
Corrosion Inhibition Efficiency
In corrosion inhibition studies, electrodeposited layers of 4-fluoroaniline demonstrate lower mass deposition (26 ng/cm²) and the lowest inhibition efficiency (~90%) among aryl diazonium salts. Comparatively, 4-(4-aminophenyl)butyric acid shows superior inhibition (442 ng/cm² deposition, highest efficiency) due to its hydrophilic and hydrophobic balance, which enhances protective layer formation .
Table 2: Corrosion Inhibition Performance
| Compound | Electrodeposited Mass (ng/cm²) | Inhibition Efficiency |
|---|---|---|
| 4-Fluoroaniline | 26 | ~90% (lowest) |
| 4-(4-Aminophenyl)butyric acid | 442 | Highest |
Coupling Reactions
4-Fluoroaniline is employed in amide coupling reactions with aliphatic diacids (e.g., adipic or suberic acid) using in situ-generated acyl chlorides. This contrasts with 2,4-dichloroaniline, which requires harsher conditions due to steric and electronic effects from multiple chlorine substituents .
Diazonium Salt Formation
As a diazonium precursor, 4-fluoroaniline is less reactive than 4-(heptadecafluorooctyl)aniline, which forms denser protective layers. However, its moderate reactivity makes it suitable for controlled electrodeposition processes .
Pharmaceutical and Industrial Relevance
Halogenated Aniline Derivatives
- 4-Bromo-3-Fluoroaniline : Bromine and fluorine substituents enhance electrophilic substitution reactivity, making this compound critical in synthesizing kinase inhibitors and antiviral agents. Its industrial production emphasizes high purity (>95%) for pharmaceutical applications .
- 2-Chloro-4-fluoroaniline Hydrochloride : The chlorine substituent increases lipophilicity (logP = 4.3), improving blood-brain barrier penetration compared to 4-fluoroaniline derivatives .
Table 3: Substituent Effects on Pharmaceutical Utility
| Compound | Key Substituents | Application |
|---|---|---|
| 4-Fluoroaniline Hydrobromide | -F, -NH₃⁺Br⁻ | Intermediate for diazonium salts |
| 4-Bromo-3-Fluoroaniline | -Br, -F | Kinase inhibitor synthesis |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | -Cl, -F | Anticancer agent precursor |
Biological Activity
4-Fluoroaniline hydrobromide, a derivative of 4-fluoroaniline, is notable for its biological activities and applications in medicinal chemistry. This compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity involves exploring its metabolic pathways, toxicity, and potential therapeutic applications.
4-Fluoroaniline (C6H6FN) is an organofluorine compound characterized by the presence of a fluorine atom attached to the aniline structure. It can be synthesized from 4-nitrofluorobenzene through hydrogenation processes. The hydrobromide salt form enhances its solubility and stability in biological assays.
Metabolism and Biotransformation
Research indicates that 4-fluoroaniline undergoes metabolic transformations primarily via cytochrome P450 enzymes. A study involving male Wistar rats demonstrated that upon administration, the compound was metabolized into various hydroxylated derivatives. The regioselectivity of hydroxylation was influenced by the electron density of the aromatic ring, with para-hydroxylation being predominant under specific conditions .
Table 1: Metabolites of 4-Fluoroaniline
| Metabolite Name | Structure | Formation Pathway |
|---|---|---|
| 4-Aminophenol | C6H7NO | Hydroxylation at para position |
| 3-Fluoro-2-aminophenol | C6H6FNO | Hydroxylation at ortho position |
| 4-Fluoro-2-aminophenol | C6H6FNO | Hydroxylation at meta position |
Antimicrobial Properties
4-Fluoroaniline has been investigated for its antimicrobial properties. It has shown potential as an inhibitor against various pathogens, including mycobacteria. In a study assessing new inhibitors for Mycobacterium tuberculosis, derivatives of 4-fluoroaniline exhibited significant activity with minimum inhibitory concentrations (MICs) in low micromolar ranges .
Toxicity and Safety Profile
The biological monitoring of exposure to related compounds, such as 3-chloro-4-fluoroaniline, has raised concerns regarding toxicity. Studies have shown that exposure can lead to the formation of harmful metabolites, necessitating careful handling and monitoring in occupational settings . The median concentrations of urinary metabolites indicate significant exposure risks among workers handling these compounds.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments tested the efficacy of 4-fluoroaniline derivatives against Mtb H37Rv. The results indicated that specific modifications to the aniline structure could enhance antimicrobial activity significantly, with some compounds achieving MIC values lower than 0.0039 μg/mL .
- Toxicological Assessment : In a cohort study involving workers exposed to chlorinated fluoroanilines, biological monitoring revealed that hemoglobin adducts provided a more reliable measure of long-term exposure compared to urinary metabolites alone. This highlights the importance of understanding metabolic pathways for assessing occupational health risks associated with fluoroanilines .
Q & A
Q. Methods :
-
Ion Mobility Spectrometry (IMS) : HiKE-IMS resolves protonated vs. molecular ion structures by comparing mobilities in air or nitrogen. For 4-fluoroaniline, the para-protonated structure has a mobility of 1.9063 cm² V⁻¹ s⁻¹ , while azacaradiene-like molecular ions show 1.9277 cm² V⁻¹ s⁻¹ .
-
Thermodynamic Data :
Property 4-Fluoroaniline Aniline (Reference) Proton Affinity (kJ/mol) 871.5 882.5 Gas-Phase Basicity (kJ/mol) 839.7 850.6 Ionization Energy (eV) 8.18 7.72
These values indicate reduced basicity and higher ionization potential compared to aniline due to electron-withdrawing fluorine effects.
Advanced: How can HiKE-IMS resolve structural ambiguities in 4-fluoroaniline isomers, and what experimental variables are critical?
HiKE-IMS separates protonated and molecular ion peaks by adjusting drift field strength (E/N) and gas composition. For 4-fluoroaniline:
-
Peak Resolution : Baseline separation of three peaks (para-protonated, molecular ion, and a third unresolved species) occurs in nitrogen at EDR/N = 40–90 Td .
-
Critical Variables :
Parameter HiKE-IMS Setup Drift Region Length 30.65 cm Pressure 14–15 mbar Temperature 43–45°C
Contradictions arise when modeled mobilities (theoretical) differ from experimental values by <0.005 cm² V⁻¹ s⁻¹ , suggesting unresolved conformers or instrumental limitations. Researchers should calibrate with isotopic analogs or tandem MS validation.
Advanced: What methodological challenges arise in analyzing microsomal metabolism of 4-fluoroaniline, and how can contradictory hydroxylation/defluorination data be resolved?
4-Fluoroaniline undergoes para-hydroxylation (yielding p-aminophenol) and ortho-hydroxylation , with concurrent defluorination via cytochrome P-450 isoforms (e.g., CYP1A2, CYP2E1) . Contradictions include:
- Dexamethasone-Induced Microsomes : Enhance defluorination without proportional hydroxylation, implicating CYP3A1 in reductive dehalogenation uncoupled from oxidation.
- Isosafrole-Induced Microsomes : Increase hydroxylation 3-fold per nmol P-450, suggesting isoform-specific activity.
Q. Resolution Strategy :
- Use 19F-NMR to track defluorination products.
- Employ isoform-selective inhibitors (e.g., α-naphthoflavone for CYP1A2) to dissect metabolic pathways.
Basic: What are the optimal conditions for bacterial degradation of 4-fluoroaniline in bioaugmentation systems?
Acinetobacter sp. TW degrades 4-fluoroaniline optimally under:
- pH : 7.0–7.5
- Temperature : 30–35°C
- C/N Ratio : 10:1 (to balance growth and substrate utilization) .
Autoinducer (C10-HSL) release peaks at 20–24 hours , correlating with biofilm formation. Quorum sensing inhibition reduces degradation efficiency by 40%, highlighting the need for dynamic monitoring of microbial consortia.
Advanced: How do temperature and quorum sensing interact in 4-fluoroaniline-degrading biofilms, and what experimental designs capture this interplay?
At <15°C , Acinetobacter sp. TW exhibits:
- Reduced C10-HSL Production : 60% decline vs. 30°C.
- Delayed Degradation : Lag phase extends from 6 to 18 hours.
Q. Methodological Recommendations :
- Use microfluidic reactors to simulate temperature gradients and monitor real-time quorum sensing via GFP reporters.
- Conduct metatranscriptomics to identify cold-shock proteins (e.g., CspA) linked to autoinducer synthesis.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; GHS Category 1) .
- Ventilation : Use fume hoods to avoid inhalation (TLV: 2 ppm).
- Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal.
Advanced: How can researchers address discrepancies in reported ionization energies and mobilities of 4-fluoroaniline derivatives?
Discrepancies arise from:
Q. Mitigation :
- Purify via preparative HPLC (C18 column, 70:30 H₂O:MeOH).
- Validate with collision-induced dissociation (CID) MS to confirm isotopic patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
